molecular formula C24H20ClN3O3S B12030364 N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12030364
M. Wt: 466.0 g/mol
InChI Key: JCTRCLXZWHDPHW-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound that features a quinazolinone core, a sulfanyl linkage, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of anthranilic acid derivatives with isatoic anhydride under acidic conditions.

    Introduction of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the quinazolinone intermediate with a thiol compound, often in the presence of a base such as sodium hydride.

    Coupling with the Aromatic Amide: The final step involves coupling the sulfanyl-quinazolinone intermediate with 3-chloro-2-methylaniline and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinazoline Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives and their interactions with various reagents.

Biology

Biologically, N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug discovery.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl linkage and aromatic substituents enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but lack the sulfanyl linkage and specific aromatic substituents.

    Sulfanyl-Linked Compounds: Compounds such as 2-(phenylthio)acetamide have a similar sulfanyl linkage but different core structures.

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is unique due to its combination of a quinazolinone core, a sulfanyl linkage, and diverse aromatic substituents. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from simpler analogs.

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20ClN3O3S/c1-15-19(25)7-5-9-20(15)26-22(29)14-32-24-27-21-8-4-3-6-18(21)23(30)28(24)16-10-12-17(31-2)13-11-16/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

JCTRCLXZWHDPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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